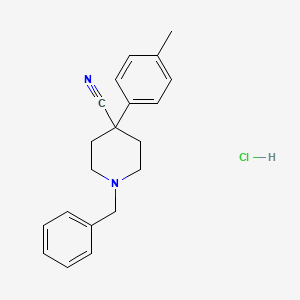

![molecular formula C29H30N2O7 B2400538 2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid CAS No. 2138040-05-6](/img/structure/B2400538.png)

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

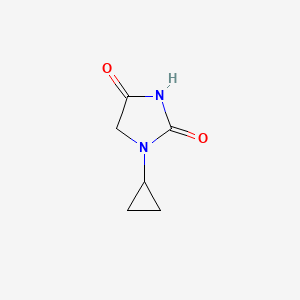

The compound “2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid” is a complex organic molecule. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with various functional groups attached .

Synthesis Analysis

The synthesis of this compound could involve several steps, including the introduction of the fluorene group, the formation of the azetidine ring, and the attachment of the furan-3-carboxylic acid group. One possible method for the synthesis of similar compounds involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorene group, azetidine ring, and furan ring all contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or condensation, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings could contribute to its stability and rigidity. The compound is a solid at 20°C .Applications De Recherche Scientifique

Peptide Synthesis and Solid-Phase Peptide Chemistry

(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: , including Fmoc-L-phenylalanine, play a crucial role in peptide synthesis. Here’s why:

- Coupling Agent : Fmoc-L-phenylalanine serves as a coupling agent during solid-phase peptide synthesis (SPPS). It facilitates the stepwise assembly of peptides by reacting with the amino group of the growing peptide chain. The Fmoc group protects the amino acid side chain, allowing selective deprotection and subsequent coupling reactions .

Fluorescent Labeling and Imaging

The fluorenylmethoxycarbonyl (Fmoc) moiety in Fmoc-L-phenylalanine contains a fluorophore (fluorene) that can be exploited for imaging purposes:

- Fluorescent Probes : Researchers use Fmoc-L-phenylalanine derivatives labeled with fluorophores for cellular imaging, protein tracking, and studying intracellular processes. The inherent fluorescence of the Fmoc group allows visualization of labeled molecules in live cells .

Materials Science and Surface Modification

Fmoc-L-phenylalanine finds applications in materials science and surface engineering:

- Functionalized Surfaces : Researchers functionalize surfaces (e.g., nanoparticles, polymers, and biomaterials) with Fmoc-L-phenylalanine. The Fmoc group can anchor to surfaces, enabling controlled immobilization of bioactive molecules or peptides. These modified surfaces have applications in drug delivery, tissue engineering, and biosensors .

Drug Delivery Systems

Fmoc-L-phenylalanine contributes to drug delivery technologies:

- Self-Assembling Peptides : Fmoc-L-phenylalanine derivatives self-assemble into nanostructures (e.g., micelles, nanofibers) due to their amphiphilic nature. These structures can encapsulate drugs, making them promising candidates for targeted drug delivery systems .

Mécanisme D'action

Target of Action

It’s known that the compound is a derivative of fluorenylmethyloxycarbonyl (fmoc) amino acid , which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino acids during the synthesis process .

Mode of Action

The Fmoc group is typically removed under basic conditions, revealing the free amino group of the amino acid, which can then interact with other molecules .

Biochemical Pathways

As a derivative of fmoc amino acid, it may be involved in peptide synthesis pathways .

Result of Action

Given its structure, it may play a role in the synthesis of peptides, potentially influencing protein function and cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the stability of the compound could be influenced by factors such as temperature and pH, which can affect the removal of the Fmoc group .

Safety and Hazards

Propriétés

IUPAC Name |

2-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-29(2,3)38-27(34)30-14-18(15-30)31(16-25-23(26(32)33)12-13-36-25)28(35)37-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYUFRTGZIYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)

![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/no-structure.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)